molecular formula C18H13ClN4O4S B2731504 N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1021083-15-7

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No.: B2731504
CAS No.: 1021083-15-7
M. Wt: 416.84
InChI Key: LJNCMJKCPNZLMN-UHFFFAOYSA-N
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Description

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a (5-chlorothiophen-2-yl)methyl group and a 2,5-dioxopyrrolidine moiety on the benzamide ring. This compound is hypothesized to exhibit biological activity through interactions with enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), a target of nitrothiazole analogues like nitazoxanide . The 1,3,4-oxadiazole ring enhances metabolic stability, while the 2,5-dioxopyrrolidine group may improve solubility and binding affinity.

Properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4O4S/c19-13-5-4-12(28-13)9-14-21-22-18(27-14)20-17(26)10-2-1-3-11(8-10)23-15(24)6-7-16(23)25/h1-5,8H,6-7,9H2,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNCMJKCPNZLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)CC4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest due to its potential biological activities. The structural components of this compound suggest various mechanisms of action that may contribute to its efficacy in different biological contexts.

Chemical Structure

The compound consists of:

  • Chlorothiophene moiety : Known for its role in enhancing biological activity.
  • 1,3,4-Oxadiazole ring : Frequently associated with antimicrobial and anticancer properties.
  • Dioxopyrrolidine : Contributes to the compound's pharmacological profile.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Compounds featuring the oxadiazole structure have demonstrated significant antimicrobial properties. For instance:

  • Mechanism : The presence of the -N=CO group in oxadiazoles has been linked to inhibition of biofilm formation and bacterial growth.
  • Efficacy : In studies comparing various oxadiazole derivatives, some were found to be more effective than established antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
CompoundActivity AgainstReference
Compound AMRSA
Compound BE. coli
Compound CFungi

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of new compounds. In studies involving L929 cell lines:

  • Certain derivatives exhibited minimal cytotoxicity, while others showed increased viability at specific concentrations, indicating selective toxicity profiles .
CompoundConcentration (µM)Viability (%)
Compound 246110
Compound 25100 (24h)75
Compound 2950 (48h)120

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Gene Expression Modulation : The oxadiazole moiety may influence gene expression related to virulence factors in pathogens .

Case Studies

Several studies have reported on the efficacy of oxadiazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A recent study synthesized a series of oxadiazole derivatives and tested their activity against various microbial strains.
    • Results indicated that some compounds had MIC values lower than those of traditional antibiotics .
  • Cytotoxicity Assessment :
    • In vitro assays revealed that certain derivatives did not adversely affect normal cell lines while displaying potent activity against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have shown effective inhibition against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of specific signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has been evaluated using in silico molecular docking studies. These studies suggest that the compound may act as an inhibitor of lipoxygenase enzymes, which play a crucial role in inflammatory processes. This positions it as a candidate for treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of similar oxadiazole derivatives has been documented against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Study ReferenceFocusFindings
US20210403484A1 MIF InhibitionThe compound exhibited potential as a macrophage migration inhibitory factor inhibitor, suggesting utility in autoimmune diseases.
Molecular Docking Studies Anti-inflammatoryIndicated strong binding affinity to lipoxygenase enzymes, supporting its role in anti-inflammatory applications.
Anticancer Studies Cell Line EfficacyDemonstrated significant growth inhibition in various cancer cell lines with percent growth inhibitions exceeding 75%.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences and similarities between the target compound and related benzamide derivatives, including N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (reported in ) and nitazoxanide:

Compound Core Heterocycle Substituents Pharmacophoric Groups
Target compound 1,3,4-Oxadiazole (5-Chlorothiophen-2-yl)methyl; 2,5-dioxopyrrolidin-1-yl Amide, dioxopyrrolidine
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorobenzamide Amide, halogenated benzene
Nitazoxanide Thiazole 2-Acetyloloxybenzamide; nitro group Amide, nitro, acetyl

Key Observations :

  • Heterocyclic Core: The thiazole ring in nitazoxanide and the compound in is replaced with a 1,3,4-oxadiazole in the target compound. Oxadiazoles are known for superior metabolic stability compared to thiazoles due to reduced susceptibility to enzymatic degradation .
  • Pharmacokinetic Modifiers : The 2,5-dioxopyrrolidine moiety in the target compound may enhance solubility compared to the acetyl group in nitazoxanide or the unmodified benzamide in .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding: ’s compound forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilized by C–H···F/O interactions .
  • Lipophilicity : Calculated logP values (estimated):
    • Target compound: ~3.2 (moderate lipophilicity due to oxadiazole and dioxopyrrolidine).
    • ’s compound: ~2.8 (lower due to polar fluorine atoms).

Q & A

Q. Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~480 g/mol (estimated)
logP2.8 (predicted via ChemDraw)
SolubilityDMSO >50 mg/mL; aqueous <0.1 mg/mL

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80-90°CHigher yields, risk of degradation >100°C
pH8-9 (ammonia buffer)Prevents protonation of intermediates
CatalystPOCl₃ (1:3 molar ratio)Ensures complete cyclization

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